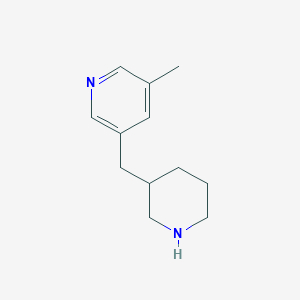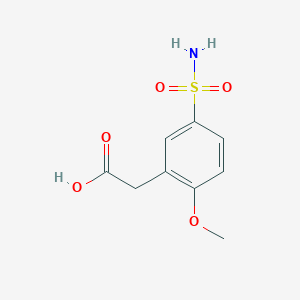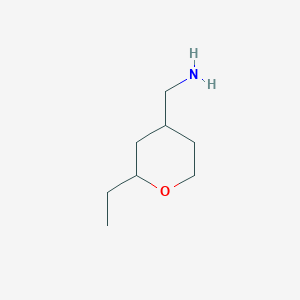
2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structural properties and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds, a common motif in pharmaceuticals and organic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-difluorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from room temperature to 80°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in the field of organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: Potential use in the development of biologically active compounds.
Medicine: Synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Production of materials with specific electronic properties for use in organic electronics.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluorostyrene: A precursor in the synthesis of the target compound.
Bis(pinacolato)diboron: Another boron-containing compound used in similar cross-coupling reactions.
2,3-Difluoroaniline: A related compound with different functional groups and reactivity.
Uniqueness
2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features that enhance its reactivity in cross-coupling reactions. The presence of the difluorostyryl group provides electronic properties that can influence the reaction outcomes, making it a valuable compound in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C14H17BF2O2 |
|---|---|
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
2-[(E)-2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)9-8-10-6-5-7-11(16)12(10)17/h5-9H,1-4H3/b9-8+ |
Clave InChI |
AZHIQKVRUMEFEN-CMDGGOBGSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C(=CC=C2)F)F |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















